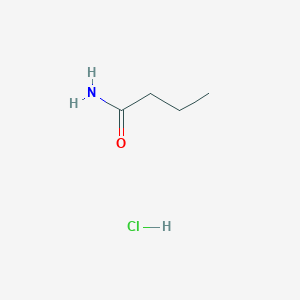
Butyramide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyramide hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antidiarrheal Agent
Butyramide hydrochloride has been identified as a synthetic anti-diarrheal agent. It exhibits a long duration of action and is minimally absorbed from the gut, making it effective for treating chronic diarrhea caused by bile acid malabsorption. Studies indicate that it can inhibit active intestinal secretion of chloride, which is beneficial in managing secretory diarrhea .
1.2 Quorum Sensing Inhibition
Recent research has highlighted the role of butyramide derivatives as antagonists of quorum sensing (QS) in bacteria. Compounds structurally related to butyramide have shown promise in inhibiting QS-regulated phenotypes in various Gram-negative bacteria, potentially leading to novel therapeutic strategies against bacterial infections .
Biochemical Research
2.1 Enzymatic Reactions
this compound serves as a substrate in enzymatic reactions for the production of butyrohydroxamic acid. This conversion employs amidase enzymes from specific bacterial strains, demonstrating its utility in bioconversion processes. Optimal conditions for this reaction have been established, indicating that butyramide can be effectively transformed into other valuable compounds through enzymatic pathways .
Structure-Activity Relationship Studies
3.1 Opioid Analogs
In the context of opioid research, butyramide derivatives have been evaluated for their structure-activity relationships (SAR). These studies focus on understanding how modifications to the butyramide structure affect its pharmacological properties, particularly regarding mu-opioid receptor interactions and resultant biological effects such as antinociception and respiratory depression .
Case Study: Chronic Diarrhea Treatment
A study conducted on patients with chronic diarrhea attributed to unknown causes explored the efficacy of this compound as a treatment option. The findings suggested significant improvements in stool consistency and frequency among participants receiving the compound compared to control groups .
Bioconversion Efficiency
Research on the bioconversion of butyramide to butyrohydroxamic acid demonstrated high conversion rates under optimized conditions (55°C, pH 9.5). This work underscores the potential for scaling up production processes using butyramide as a key intermediate .
Comparative Data Table
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Pharmacology | This compound | Effective anti-diarrheal agent with long action |
| Biochemical Research | Butyrohydroxamic Acid | High conversion rates using enzymatic processes |
| Quorum Sensing Inhibition | Butyramide Derivatives | Inhibits QS phenotypes in Gram-negative bacteria |
| Opioid Research | Butyramide Derivatives | Evaluated for SAR; effects on mu-opioid receptors |
Eigenschaften
CAS-Nummer |
98019-11-5 |
|---|---|
Molekularformel |
C4H10ClNO |
Molekulargewicht |
123.58 g/mol |
IUPAC-Name |
butanamide;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H2,5,6);1H |
InChI-Schlüssel |
ARUJJNVNLJPSDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















